3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound characterized by its unique structural components, including an ethylsulfonyl group, a benzamide moiety, and a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzo[d]thiazole core.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using ethylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the benzamide linkage by reacting the benzo[d]thiazole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole ring is known to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(Ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an isopropyl group on the benzo[d]thiazole ring.
Uniqueness
3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and isopropyl groups may enhance its solubility and membrane permeability, making it a more effective candidate in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKSUDIZNBBHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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